1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is an organic compound with the molecular formula C16H22O4 It is a tetraketone, meaning it contains four ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and induce cytotoxic effects, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(2-oxocyclohexyl)hexane-1,6-dione: A similar tetraketone with cyclohexyl groups instead of cyclopentyl groups.
1,6-Bis(2-oxo-3-methylcyclohexyl)hexane-1,6-dione: Another tetraketone with methyl-substituted cyclohexyl groups.
Uniqueness
1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione is unique due to its specific cyclopentyl groups, which confer distinct chemical and biological properties. The smaller ring size of cyclopentyl groups compared to cyclohexyl groups can influence the compound’s reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
194426-97-6 |
---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
1,6-bis(2-oxocyclopentyl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22O4/c17-13(11-5-3-9-15(11)19)7-1-2-8-14(18)12-6-4-10-16(12)20/h11-12H,1-10H2 |
InChI-Schlüssel |
SPJCPXMQEROBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C(=O)CCCCC(=O)C2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.